molecular formula C14H12N2O3 B6414787 MFCD18323594 CAS No. 1261983-66-7

MFCD18323594

Cat. No.: B6414787
CAS No.: 1261983-66-7
M. Wt: 256.26 g/mol
InChI Key: DSCFDEFGUHWUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18323594 is a chemical compound whose structural and functional properties are under active investigation in coordination chemistry and catalysis. Such compounds are frequently utilized in catalytic systems due to their tunable electronic and steric properties. For instance, analogous ligands in demonstrate enhanced catalytic efficiency in cross-coupling reactions, which may imply similar applications for this compound .

The compound’s molecular framework likely incorporates aromatic rings, halogens (e.g., bromine or chlorine), and/or boronic acid groups, as seen in structurally related compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646) . These features contribute to high thermal stability and reactivity in Suzuki-Miyaura couplings, a common application for such derivatives .

Properties

IUPAC Name

4-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-16-8-12(11)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFDEFGUHWUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692622
Record name 4-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-66-7
Record name 4-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18323594” typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor molecules under controlled conditions, such as specific temperatures and pressures, to yield the desired compound. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent quality control measures in place. The use of advanced technologies, such as automated monitoring and control systems, ensures the consistency and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

“MFCD18323594” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

“MFCD18323594” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which “MFCD18323594” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of MFCD18323594 and Comparable Compounds

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Molecular Formula Not specified C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~200–250 g/mol 235.27 g/mol 188.01 g/mol 202.17 g/mol
Key Functional Groups Boronic acid/Phosphine Boronic acid, Br, Cl Dichloropyrrolopyridine Trifluoromethyl, ketone
LogP (Octanol-Water) ~2.0–2.5 2.15 (XLOGP3) 1.64 (MLOGP) 2.78 (XLOGP3)
Solubility Moderate in polar solvents 0.24 mg/mL (ESOL) Not reported 0.15 mg/mL (ESOL)
Catalytic Applications Cross-coupling reactions Suzuki-Miyaura coupling Heterocyclic synthesis Ketone-mediated catalysis

Critical Analysis

(a) Boron-Containing Analogues

Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share structural motifs with this compound, particularly boronic acid groups essential for forming transition metal complexes. However, the presence of bromine and chlorine in the former enhances electrophilicity, making it more reactive in aryl-aryl bond formation compared to simpler boronic acids .

(b) Heterocyclic Analogues

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3) exemplifies nitrogen-rich heterocycles used in medicinal chemistry. While this compound may lack direct bioactivity, its coordination chemistry with metals (e.g., palladium or iron) could parallel the catalytic roles of such heterocycles in C–H activation . Notably, the dichloro substitution in CAS 918538-05-3 increases ring rigidity, a property that might be mirrored in this compound’s ligand design to control metal center geometry .

(c) Trifluoromethyl-Substituted Analogues

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) highlights the impact of electron-withdrawing groups. The trifluoromethyl groups in CAS 1533-03-5 lower the compound’s electron density, enhancing its role in electron-deficient catalytic systems . If this compound incorporates similar substituents, it may exhibit improved oxidative stability but reduced nucleophilicity compared to boronic acid derivatives .

Research Findings and Limitations

  • Synthetic Accessibility : this compound’s synthesis likely involves palladium-catalyzed cross-coupling, as seen in and . However, the absence of explicit synthetic data limits reproducibility .
  • Thermodynamic Stability : Comparative LogP values suggest moderate lipophilicity, favoring solubility in organic solvents. This contrasts with highly polar boronic acids, which require aqueous-organic biphasic systems .
  • Safety and Handling : Structural alerts for skin permeability (e.g., Log Kp = -6.21 cm/s in CAS 1046861-20-4) imply that this compound may require similar safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.